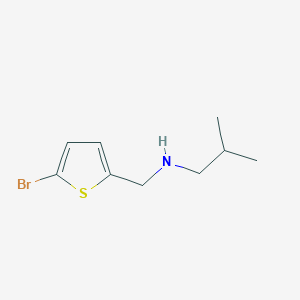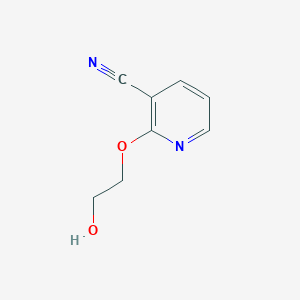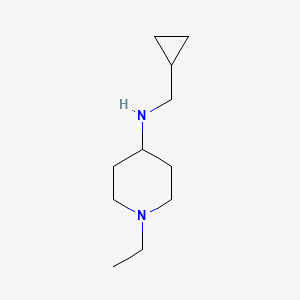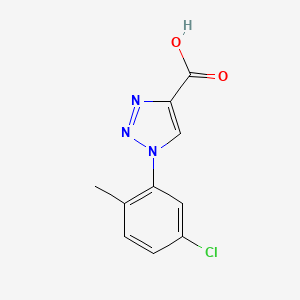
(S)-4-(Piperidin-3-YL)aniline
Descripción general
Descripción
3-(Piperidin-3-YL)aniline is a chemical compound with the molecular formula C11H16N2 . It’s used in various chemical industries .
Synthesis Analysis
While specific synthesis methods for “(S)-4-(Piperidin-3-YL)aniline” are not available, related compounds such as “(S)-3-(Boc-amino)piperidine” are used as intermediates for pigments and in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .Molecular Structure Analysis
The molecular weight of 3-(Piperidin-3-YL)aniline is 176.26 . For related compounds like “(S)-3-(Boc-amino)piperidine”, the molecular formula is C10H20N2O2 and the molecular weight is 200.282 .Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(Piperidin-3-YL)aniline include its molecular formula, molecular weight, and structure . More specific properties like boiling point, melting point, and density are not available in the sources.Aplicaciones Científicas De Investigación
Anticancer Activity
A series of derivatives synthesized from 2-(piperidin-1-yl)quinoline-3-carbaldehyde with substituted anilines have been evaluated for their in vitro anticancer activity against various human cells. These compounds, including structures related to (S)-4-(Piperidin-3-yl)aniline, demonstrate promising anticancer properties, as characterized by spectral data such as IR, H–NMR, mass spectrometry, and X-ray single crystal diffraction analysis (Subhash & Bhaskar, 2021).
Synthesis of Pharmaceutical Intermediates
An optimized synthesis route for methyl 4-((1-oxopropyl)phenylamino)piperidine-4-carboxylate has been developed, starting from 1-benzylpiperidin-4-one. This compound is a key intermediate in the synthesis of new-generation narcotic analgesics and novel classes of fentanyl analogues, highlighting the chemical's importance in pharmaceutical manufacturing processes (Kiricojevic et al., 2002).
Molecular Structure and Drug Design
New s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties have been synthesized, with their molecular structures investigated through X-ray crystallography combined with Hirshfeld and DFT calculations. This research provides insights into the intermolecular interactions controlling molecular packing, crucial for drug design and development (Shawish et al., 2021).
Insecticide Development
Novel 4-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethoxy)aniline derivatives have been synthesized and tested for their selective insecticidal activities against pests. These findings demonstrate the potential of piperidine derivatives in developing new insecticides with novel modes of action (Shen, Wang, & Song, 2013).
Corrosion Inhibition
Quantum chemical calculations and molecular dynamics simulations have been used to investigate the adsorption and corrosion inhibition properties of piperidine derivatives on iron. This research contributes to understanding how such compounds can effectively prevent metal corrosion, an important consideration in materials science and engineering (Kaya et al., 2016).
Análisis Bioquímico
Biochemical Properties
(S)-4-(Piperidin-3-YL)aniline plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceutical compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the large-scale synthesis of oral PARP inhibitors, which are crucial in cancer treatment . The nature of these interactions often involves the binding of this compound to specific active sites on enzymes, facilitating or inhibiting their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival . Additionally, it may alter metabolic pathways, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For instance, in the synthesis of PARP inhibitors, this compound binds to the active site of the enzyme, preventing its normal function and thereby inhibiting DNA repair in cancer cells . This leads to the accumulation of DNA damage and ultimately cell death.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in its effectiveness. In laboratory settings, it has been observed that this compound remains stable under specific storage conditions (2-8°C) and ambient temperatures . Long-term studies have shown that its effects on cellular function can persist, with gradual degradation leading to reduced efficacy over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inhibiting tumor growth in cancer models. At higher doses, this compound can cause toxic or adverse effects, including organ damage and systemic toxicity . Threshold effects are often observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular function. For example, this compound may be metabolized by liver enzymes, resulting in the production of active or inactive metabolites that influence its overall efficacy and toxicity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, this compound may be transported into cells via membrane transporters and subsequently distributed to target sites where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it interacts with DNA and nuclear proteins to modulate gene expression and cellular responses .
Propiedades
IUPAC Name |
4-[(3S)-piperidin-3-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8,12H2/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUOFYDJUDASPJ-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652394 | |
| Record name | 4-[(3S)-Piperidin-3-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196713-21-9 | |
| Record name | 4-[(3S)-Piperidin-3-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-Cyclopropylimidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B1460780.png)
![Methyl 2-[(2-aminophenyl)amino]acetate](/img/structure/B1460781.png)
![[1-(Pyridine-3-carbonyl)piperidin-4-yl]methanol](/img/structure/B1460782.png)





![(Pentan-3-yl)({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1460792.png)
![5-(Methylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B1460795.png)
![1-methyl-N-[1-(propan-2-yl)piperidin-4-yl]piperidin-4-amine](/img/structure/B1460799.png)

![1-[(5-Bromothiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1460801.png)

